molecular formula C9H8BrF3N2O5S B12841619 Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate

Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate

Cat. No.: B12841619
M. Wt: 393.14 g/mol
InChI Key: UNBKIAQXKPHOEE-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate is a complex organic compound with a unique structure that includes a trifluoromethylsulfonyl group, a bromine atom, and an amino group attached to a picolinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate typically involves multiple steps, including nitration, bromination, and the introduction of the trifluoromethylsulfonyl group. The process may start with the nitration of a suitable precursor, followed by reduction to introduce the amino group. Bromination is then carried out to introduce the bromine atom. Finally, the trifluoromethylsulfonyl group is introduced using appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or other reduced derivatives.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the trifluoromethylsulfonyl group can yield a wide range of functionalized picolinates.

Scientific Research Applications

Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to interact with biological targets, potentially inhibiting enzymes or other proteins involved in disease processes. The bromine atom and amino group also contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other picolinates with different substituents, such as:

  • Methyl 5-amino-4-bromo-3-methyl-6-hydroxy-picolinate
  • Methyl 5-amino-4-bromo-3-methyl-6-methoxy-picolinate
  • Methyl 5-amino-4-bromo-3-methyl-6-chloro-picolinate

Uniqueness

Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in the synthesis of more complex molecules .

Properties

Molecular Formula

C9H8BrF3N2O5S

Molecular Weight

393.14 g/mol

IUPAC Name

methyl 5-amino-4-bromo-3-methyl-6-(trifluoromethylsulfonyloxy)pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrF3N2O5S/c1-3-4(10)5(14)7(15-6(3)8(16)19-2)20-21(17,18)9(11,12)13/h14H2,1-2H3

InChI Key

UNBKIAQXKPHOEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)OC)OS(=O)(=O)C(F)(F)F)N)Br

Origin of Product

United States

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